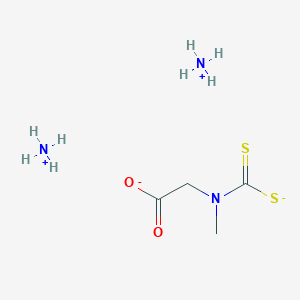
ethyl 2-hydroxyimino-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as ethyl 2-hydroxyimino-3-oxobutanoate is a chemical entity with significant interest in various scientific fields This compound has unique properties that make it valuable for research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydroxyimino-3-oxobutanoate involves specific chemical reactions and conditions. The preparation methods typically include the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. Industrial production methods often involve optimized reaction conditions and the use of large-scale reactors. The process may also include purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ethyl 2-hydroxyimino-3-oxobutanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can have different chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
ethyl 2-hydroxyimino-3-oxobutanoate has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of materials and chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxyimino-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. Understanding the molecular targets and pathways involved can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds: ethyl 2-hydroxyimino-3-oxobutanoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may have similar chemical structures but differ in their properties and applications. Some of the similar compounds include those with related functional groups or molecular frameworks.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. These unique properties make it valuable for certain applications that other similar compounds may not be suitable for.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its uses and benefits. Further research and exploration of this compound can lead to new discoveries and advancements in science and technology.
Properties
IUPAC Name |
ethyl 2-hydroxyimino-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACSYDRIOYGJNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=NO)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-isopropyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B7855345.png)
![2-(([1,1'-Biphenyl]-4-ylmethyl)amino)acetic acid hydrochloride](/img/structure/B7855354.png)






![3-[(4-Fluorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B7855383.png)




